molecular formula C19H19N3O3S B5631174 N~1~-(2-methoxyphenethyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

N~1~-(2-methoxyphenethyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

Cat. No.: B5631174
M. Wt: 369.4 g/mol
InChI Key: CQKLGYKDMJWULL-UHFFFAOYSA-N
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Description

N¹-(2-Methoxyphenethyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a pyridazinone-derived acetamide compound characterized by a 6-oxo-pyridazinyl core substituted with a 2-thienyl group at position 3 and an acetamide side chain linked to a 2-methoxyphenethyl moiety at position N¹. Pyridazinones are recognized for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-25-16-6-3-2-5-14(16)10-11-20-18(23)13-22-19(24)9-8-15(21-22)17-7-4-12-26-17/h2-9,12H,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKLGYKDMJWULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~1~-(2-methoxyphenethyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O3S, with a molecular weight of 369.4 g/mol. Its structure comprises multiple functional groups that enhance its interaction with biological systems, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Reagents : Utilization of specific catalysts and reagents such as dimethyl sulfoxide or ethanol.
  • Conditions : Temperature control and reaction time optimization are crucial to achieve high yields and purity.

The structural representation highlights the arrangement of atoms, emphasizing the compound's potential reactivity in biological contexts.

This compound likely interacts with specific biological targets, including enzymes and receptors involved in neurotransmitter systems and inflammatory pathways. This suggests potential therapeutic uses in conditions such as cancer and neurological disorders.

Biological Activity

Research indicates that compounds within the pyridazine class often exhibit diverse biological activities, including:

  • Anti-inflammatory : Potential modulation of inflammatory pathways.
  • Analgesic : Possible pain-relief properties.
  • Anticancer : Preliminary studies suggest efficacy against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-468). Results indicated that certain derivatives exhibited potent activity against these cells, suggesting a similar potential for this compound .
  • Mechanistic Insights :
    • Investigations into the mechanisms of action revealed that related compounds may inhibit key signaling pathways such as PI3K/Akt, which is often dysregulated in cancers. This points to a possible mechanism through which this compound could exert its effects .

Comparative Biological Activity Table

Compound NameMolecular FormulaBiological ActivityReference
This compoundC19H19N3O3SAnti-inflammatory, Anticancer
2b (related analog)C18H20N4O3Cytotoxic to MDA-MB-468
2f (related analog)C18H20N4O3Synergistic effects with EGFR inhibitors

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinone Acetamides

Compound Name Substituents on Pyridazinyl Core Acetamide Side Chain Molecular Weight (g/mol) Notable Biological Activities Key References
Target Compound : N¹-(2-Methoxyphenethyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide 3-(2-Thienyl) N¹-(2-Methoxyphenethyl) 397.44 (estimated) Not explicitly reported in provided evidence; inferred anti-inflammatory/antimicrobial potential based on pyridazinone class
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide () 3-Phenyl N-Phenethyl 351.41 Acetylcholinesterase inhibition (IC₅₀ = 2.3 µM)
2-[6-Oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]-N-(1,3-thiazol-2-yl)acetamide () 3-(4-Thiomorpholinyl) N-(1,3-Thiazol-2-yl) 337.42 Unknown; structural similarity suggests potential kinase or protease inhibition
2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide () 3-Phenyl N-(2-Trifluoromethylphenyl) 375.35 Enhanced lipophilicity due to CF₃ group; possible CNS activity
2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]ethyl}acetamide () 3-(2-Thienyl) N-(Tetrazole-sulfanylethyl) 377.44 Sulfur-rich side chain may improve solubility; unconfirmed activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide () 3-(4-Phenylpiperazinyl) N-Antipyrine derivative 542.60 Dual pyridazinone-antipyrine hybrid; potential anti-inflammatory/analgesic activity

Key Structural and Functional Insights

Core Modifications: The 3-(2-thienyl) substituent in the target compound distinguishes it from phenyl () or thiomorpholinyl () analogs. Thienyl groups are bioisosteres of phenyl, offering improved π-π stacking and metabolic stability .

Biological Activity Trends: Acetylcholinesterase inhibition is prominent in 3-phenylpyridazinones (), whereas 3-(4-phenylpiperazinyl) derivatives () may target serotonin or dopamine receptors due to the piperazine moiety. The target compound’s 2-thienyl group could modulate selectivity toward enzymes or receptors sensitive to heteroaromatic interactions, such as cyclooxygenase (COX) or tyrosine kinases .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related pyridazinones, such as azide coupling () or cyclocondensation of hydrazines with diketones . Derivatives with tetrazole-sulfanyl () or trifluoromethyl () groups require specialized reagents (e.g., tetrazole-thiols or fluorinated building blocks), increasing synthetic complexity .

Limitations and Contradictions in Evidence

  • Uncertain Bioactivity: While pyridazinones are broadly associated with anti-inflammatory and antimicrobial effects (), the target compound’s specific activity remains unvalidated in the provided literature.
  • Divergent Substituent Effects : The 3-thienyl group () may reduce cytotoxicity compared to 3-phenyl analogs (), but this hypothesis lacks experimental support in the evidence.

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